molecular formula C6H5ClN2O B15052747 4-Chloro-2-methylpyrimidine-5-carbaldehyde CAS No. 933686-05-6

4-Chloro-2-methylpyrimidine-5-carbaldehyde

Cat. No.: B15052747
CAS No.: 933686-05-6
M. Wt: 156.57 g/mol
InChI Key: JRFCTRWWFYVARW-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C6H5ClN2O It is a derivative of pyrimidine, characterized by the presence of a chloro group at the 4-position, a methyl group at the 2-position, and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylpyrimidine-5-carbaldehyde typically involves the chlorination of 2-methylpyrimidine followed by formylation. One common method includes the reaction of 2-methylpyrimidine with phosphorus oxychloride (POCl3) to introduce the chloro group at the 4-position. The resulting 4-chloro-2-methylpyrimidine is then subjected to formylation using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylpyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Condensation Reactions: Imines or hydrazones.

    Oxidation and Reduction: Carboxylic acids or alcohols.

Scientific Research Applications

4-Chloro-2-methylpyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: It is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylpyrimidine-5-carbaldehyde is largely dependent on its reactivity with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The chloro and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methylpyrimidine-5-carbaldehyde is unique due to the presence of both a chloro group and an aldehyde group on the pyrimidine ring, which provides a distinct reactivity profile. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

4-chloro-2-methylpyrimidine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c1-4-8-2-5(3-10)6(7)9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFCTRWWFYVARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597164
Record name 4-Chloro-2-methylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933686-05-6
Record name 4-Chloro-2-methylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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